2-(Aminomethyl)-2,4,4,4-tetrafluorobutan-1-amine dihydrochloride
Overview
Description
2-(Aminomethyl)-2,4,4,4-tetrafluorobutan-1-amine dihydrochloride (2-AM-TFB-1-DC) is a synthetic compound that has been used in scientific research to study a variety of biochemical and physiological effects. It is a water-soluble, low-toxicity compound that is widely used in lab experiments due to its relatively low cost and ease of synthesis. 2-AM-TFB-1-DC has been studied in relation to its effects on a variety of biological processes, including enzyme inhibition, cell signaling, and protein-protein interactions.
Scientific Research Applications
Fluorinated Compound Synthesis
Research on fluorinated compounds, such as the synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-3,3,4,4-tetrafluorobutanoic acid, showcases the intricate processes involved in creating fluorinated derivatives for potential therapeutic applications. This particular synthesis involves a series of reactions starting from 2,2-dichloro-2-(4′-nitrophenyl)acetonitrile, highlighting the complex chemistry of fluorinated compounds (C. Buss, P. Coe, J. Tatlow, 1998).
Amination Reactions
The use of aminostannanes in amination reactions to substitute various functional groups with amino groups demonstrates the versatility of amination techniques in modifying compounds for specific functionalities. This method is used to introduce amino groups into hexafluorobenzene, chlorotrifluoroethylene, and other substrates, showing the wide applicability of amination in chemical synthesis (T. George, M. Lappert, 1969).
Chemical Interactions and Complex Formation
The study of the interactions between aromatic proton donors and aliphatic amines in forming complexes sheds light on the chemical behavior of fluorinated compounds. This research provides insights into the formation of 1:1 and 1:2 complexes, highlighting the potential for fluorinated compounds to engage in complex chemical interactions, which could be relevant in various scientific applications (J. P. Castaneda, G. Denisov, V. Schreiber, 2001).
Catalytic Systems for Aminomethylation
The development of catalytic systems for the aminomethylation of electron-rich aromatics showcases the innovative approaches to functionalize compounds for potential applications in material science, pharmaceuticals, and more. This research highlights the use of copper(II) triflate and hafnium(IV) triflate catalyzed systems, demonstrating the synthetic utility of aminomethylation in creating aromatic primary amines and derivatives (Norio Sakai et al., 2003).
properties
IUPAC Name |
2-fluoro-2-(2,2,2-trifluoroethyl)propane-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F4N2.2ClH/c6-4(2-10,3-11)1-5(7,8)9;;/h1-3,10-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVFHRQHZUTXEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)(CN)F)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-2,4,4,4-tetrafluorobutan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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